molecular formula C13H19N3O B2859892 3-Methyl-1-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]urea CAS No. 2062051-48-1

3-Methyl-1-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]urea

Cat. No.: B2859892
CAS No.: 2062051-48-1
M. Wt: 233.315
InChI Key: WWPWGUGSERGODI-UHFFFAOYSA-N
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Description

3-Methyl-1-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]urea is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. Tetrahydroisoquinolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]urea typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with appropriate reagents to introduce the urea functionality. One common method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with an isocyanate derivative under controlled conditions to form the desired urea compound . The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted tetrahydroisoquinoline derivatives .

Mechanism of Action

The mechanism of action of 3-Methyl-1-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of neurotransmitters, leading to potential therapeutic effects in neurodegenerative disorders . The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Properties

IUPAC Name

1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-14-13(17)15-7-9-16-8-6-11-4-2-3-5-12(11)10-16/h2-5H,6-10H2,1H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPWGUGSERGODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCCN1CCC2=CC=CC=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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